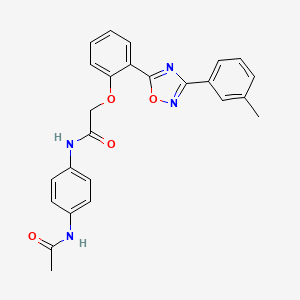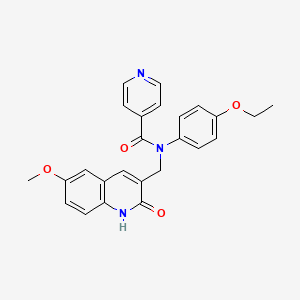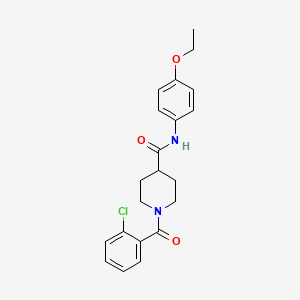
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide, also known as CEP-32274, is a synthetic compound that belongs to the piperidine class of molecules. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been implicated in the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide works by selectively inhibiting GSK-3β, which is involved in various cellular processes. GSK-3β phosphorylates and regulates the activity of various proteins, including beta-catenin, tau, and insulin receptor substrate 1 (IRS-1). Inhibition of GSK-3β leads to the stabilization of beta-catenin, which activates the Wnt signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of GSK-3β also leads to the dephosphorylation of tau, which prevents the formation of neurofibrillary tangles in Alzheimer's disease. Inhibition of GSK-3β also improves insulin sensitivity and glucose metabolism by increasing the activity of IRS-1.
Biochemical and physiological effects:
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide inhibits cell proliferation and induces apoptosis. In animal models of diabetes, 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide improves glucose tolerance and insulin sensitivity. In animal models of Alzheimer's disease, 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide improves cognitive function and reduces the formation of neurofibrillary tangles. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has also been found to have anti-inflammatory effects in animal models of colitis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in lab experiments include its potency and selectivity for GSK-3β, which allows for the specific inhibition of this enzyme. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has also been extensively studied in various disease models, which provides a wealth of information on its potential therapeutic applications. The limitations of using 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide. One potential direction is the development of more potent and selective GSK-3β inhibitors. Another direction is the investigation of the therapeutic potential of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in other diseases, such as inflammatory bowel disease and schizophrenia. The use of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in combination with other drugs or therapies is also an area of future research. Finally, the development of new formulations of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide with improved solubility and pharmacokinetic properties is an important area of future research.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 1-(2-chlorobenzoyl)-4-ethoxyaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, GSK-3β inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes, GSK-3β inhibition has been shown to improve insulin sensitivity and glucose metabolism. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, GSK-3β inhibition has been shown to protect neurons from degeneration. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-17-9-7-16(8-10-17)23-20(25)15-11-13-24(14-12-15)21(26)18-5-3-4-6-19(18)22/h3-10,15H,2,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXTSMAMVZPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)
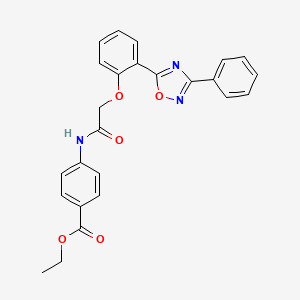

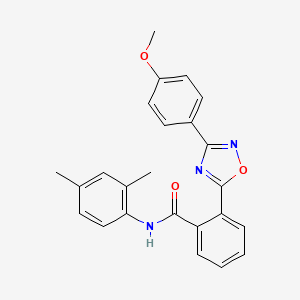
![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
